molecular formula C19H20N4O3 B2364185 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide CAS No. 2034224-16-1

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide

Cat. No.: B2364185
CAS No.: 2034224-16-1
M. Wt: 352.394
InChI Key: TTZBVEJWPGRGES-SHTZXODSSA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl group, a pyrazine ring, and a methoxybenzamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide typically involves multiple steps, including the formation of the cyclohexyl group, the introduction of the pyrazine ring, and the attachment of the methoxybenzamide moiety. Common synthetic routes may include:

    Cyclohexyl Group Formation: This step may involve the hydrogenation of a benzene ring to form a cyclohexane derivative.

    Pyrazine Ring Introduction: The pyrazine ring can be introduced through a condensation reaction involving appropriate precursors.

    Methoxybenzamide Attachment: The final step may involve the coupling of the methoxybenzamide group to the cyclohexyl-pyrazine intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide: Unique due to its specific combination of functional groups.

    Other Cyclohexyl Derivatives: Compounds with similar cyclohexyl groups but different substituents.

    Pyrazine Derivatives: Compounds featuring the pyrazine ring but with different functional groups attached.

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclohexyl group, a pyrazine ring, and a methoxybenzamide moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-25-16-4-2-3-13(11-16)18(24)23-14-5-7-15(8-6-14)26-19-17(12-20)21-9-10-22-19/h2-4,9-11,14-15H,5-8H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZBVEJWPGRGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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